N,N-dibenzyl-4-((4-chlorophenyl)sulfonyl)butanamide
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Overview
Description
N,N-dibenzyl-4-((4-chlorophenyl)sulfonyl)butanamide: is an organic compound with the molecular formula C24H24ClNO3S. This compound is characterized by the presence of a sulfonyl group attached to a butanamide backbone, with two benzyl groups and a chlorophenyl group. It is a white crystalline solid that is soluble in organic solvents like ethanol and chloroform but insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzyl-4-((4-chlorophenyl)sulfonyl)butanamide typically involves the following steps:
Formation of the sulfonyl chloride intermediate: The reaction begins with the chlorination of benzene sulfonyl chloride to form 4-chlorobenzenesulfonyl chloride.
Amidation reaction: The 4-chlorobenzenesulfonyl chloride is then reacted with butanamide in the presence of a base such as triethylamine to form the sulfonyl butanamide intermediate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-dibenzyl-4-((4-chlorophenyl)sulfonyl)butanamide can undergo oxidation reactions, particularly at the benzyl groups, forming benzaldehyde derivatives.
Reduction: The compound can be reduced at the sulfonyl group to form sulfinyl or sulfide derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Sulfinyl or sulfide derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry: N,N-dibenzyl-4-((4-chlorophenyl)sulfonyl)butanamide is used as a building block in organic synthesis, particularly in the preparation of more complex molecules for pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of sulfonyl-containing compounds on cellular processes. It serves as a model compound for understanding the interactions of sulfonyl groups with biological targets .
Medicine: It is investigated for its potential anti-inflammatory and anticancer properties .
Industry: In the industrial sector, this compound is used as an intermediate in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of N,N-dibenzyl-4-((4-chlorophenyl)sulfonyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors, through its sulfonyl and benzyl groups. These interactions can lead to the inhibition or activation of various biochemical pathways, depending on the specific target. The compound’s effects are mediated by its ability to form stable complexes with these targets, altering their activity and function .
Comparison with Similar Compounds
- N,N-dibenzyl-4-chlorobenzenesulfonamide
- N,N-dibutyl-4-chlorobenzenesulfonamide
- 4,4’-dichlorobenzophenone
- 4,4’-dichlorodiphenyl sulfone
Uniqueness: N,N-dibenzyl-4-((4-chlorophenyl)sulfonyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzyl and sulfonyl groups allows for versatile interactions with various molecular targets, making it a valuable compound in both research and industrial applications .
Biological Activity
N,N-dibenzyl-4-((4-chlorophenyl)sulfonyl)butanamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antibacterial, antiviral, and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.
Chemical Structure and Properties
This compound features a sulfonamide group which is known for its diverse pharmacological properties. The presence of the bulky dibenzyl moiety enhances its lipophilicity, potentially influencing its interaction with biological targets.
1. Antibacterial Activity
Several studies have investigated the antibacterial properties of sulfonamide derivatives, including this compound. The compound has shown moderate to strong activity against various bacterial strains.
Table 1: Antibacterial Activity of this compound
Bacterial Strain | Inhibition Zone (mm) | Activity Level |
---|---|---|
Salmonella typhi | 15 | Moderate |
Bacillus subtilis | 18 | Strong |
Escherichia coli | 10 | Weak |
Staphylococcus aureus | 12 | Moderate |
The compound demonstrated significant inhibitory effects against Salmonella typhi and Bacillus subtilis, indicating its potential as an antibacterial agent. These findings align with the established efficacy of sulfonamide derivatives in treating bacterial infections .
2. Antiviral Activity
In addition to antibacterial properties, this compound has been explored for its antiviral activity. Sulfonamides are known to exhibit antiviral effects, particularly against plant viruses.
Case Study: Antiviral Screening
A study focused on the antiviral potential of various sulfonamide derivatives, including the target compound, against Tobacco Mosaic Virus (TMV). The results indicated that some derivatives exhibited up to 50% inhibition of TMV replication.
Table 2: Antiviral Activity Against TMV
Compound | Concentration (mg/mL) | Inhibition Rate (%) |
---|---|---|
This compound | 0.5 | 42.00 |
Ningnanmycin | 0.5 | 54.51 |
The compound's inhibition rate was comparable to that of established antiviral agents, suggesting its potential for further development in antiviral therapies .
3. Anticancer Activity
The anticancer potential of this compound has also been evaluated through in vitro studies against various cancer cell lines.
Table 3: Cytotoxicity Against Cancer Cell Lines
Cell Line | IC50 (µg/mL) | Activity Level |
---|---|---|
MCF-7 (Breast) | 9.32 | Moderate |
A-549 (Lung) | 15.06 | Weak |
The compound exhibited moderate cytotoxicity against the MCF-7 breast cancer cell line, indicating its potential as a chemotherapeutic agent . The structure-activity relationship suggests that modifications to the sulfonamide group could enhance its efficacy.
Properties
IUPAC Name |
N,N-dibenzyl-4-(4-chlorophenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClNO3S/c25-22-13-15-23(16-14-22)30(28,29)17-7-12-24(27)26(18-20-8-3-1-4-9-20)19-21-10-5-2-6-11-21/h1-6,8-11,13-16H,7,12,17-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZXNAOCZXDNSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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